molecular formula C12H24N2S2 B14489748 Oxamide, N,N'-dipentyldithio- CAS No. 64059-60-5

Oxamide, N,N'-dipentyldithio-

Cat. No.: B14489748
CAS No.: 64059-60-5
M. Wt: 260.5 g/mol
InChI Key: UTOHWFSACBQCJZ-UHFFFAOYSA-N
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Description

Oxamide, N,N’-dipentyldithio- is an organic compound with the molecular formula C12H24N2S2 It is a derivative of oxamide, where the hydrogen atoms in the amide groups are replaced by pentyl groups attached through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxamide, N,N’-dipentyldithio- can be synthesized through a condensation reaction involving oxamide and pentylthiol. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the compound.

Industrial Production Methods

In an industrial setting, the production of Oxamide, N,N’-dipentyldithio- involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N,N’-dipentyldithio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxamide derivatives.

Scientific Research Applications

Oxamide, N,N’-dipentyldithio- has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Oxamide, N,N’-dipentyldithio- involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The disulfide bonds in the compound can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxamide: The parent compound, which lacks the pentyl groups and sulfur atoms.

    N,N’-dimethyl oxamide: A derivative with methyl groups instead of pentyl groups.

    N,N’-diethyl oxamide: A derivative with ethyl groups instead of pentyl groups.

Uniqueness

Oxamide, N,N’-dipentyldithio- is unique due to the presence of pentyl groups attached through sulfur atoms, which imparts distinct chemical properties and reactivity compared to other oxamide derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

64059-60-5

Molecular Formula

C12H24N2S2

Molecular Weight

260.5 g/mol

IUPAC Name

N,N'-dipentylethanedithioamide

InChI

InChI=1S/C12H24N2S2/c1-3-5-7-9-13-11(15)12(16)14-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

UTOHWFSACBQCJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=S)C(=S)NCCCCC

Origin of Product

United States

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